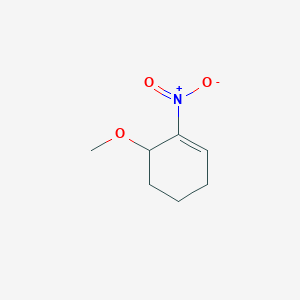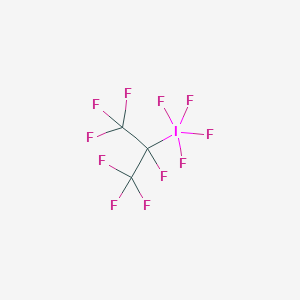
Tetrafluoro(perfluoroisopropyl)iodine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrafluoro(perfluoroisopropyl)iodine is a chemical compound with the molecular formula C3F11I. It consists of three carbon atoms, eleven fluorine atoms, and one iodine atom . This compound is part of the broader class of fluorinated organic compounds, which are known for their unique chemical properties and applications in various fields.
Preparation Methods
The synthesis of Tetrafluoro(perfluoroisopropyl)iodine typically involves the use of hypervalent iodine reagents. One common method is oxidative fluorination using Selectfluor, which provides a mild and efficient route to hypervalent iodine(V) fluorides . This method avoids the use of harsh fluorinating reagents and allows for the isolation of pure iodine(V) fluorides after a simple work-up. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the compound’s stability and purity.
Chemical Reactions Analysis
Tetrafluoro(perfluoroisopropyl)iodine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, iodide ions, and thiosulfate ions . For example, in the iodine clock reaction, hydrogen peroxide reacts with iodide ions to produce iodine molecules, which can further react with thiosulfate ions to form iodide ions again . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tetrafluoro(perfluoroisopropyl)iodine has several scientific research applications, particularly in the fields of chemistry and materials science. Its unique chemical properties make it valuable in the synthesis of fluorinated polymers and surfactants . Additionally, it is used in the development of energy storage and conversion devices, such as batteries and fuel cells, due to its high chemical and thermal stability . The compound’s ability to form stable complexes with other molecules also makes it useful in various industrial applications.
Mechanism of Action
The mechanism of action of Tetrafluoro(perfluoroisopropyl)iodine involves its ability to form stable complexes with other molecules through halogen bonding. This interaction stabilizes the iodine center and allows the compound to participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Tetrafluoro(perfluoroisopropyl)iodine can be compared with other fluorinated compounds, such as hexafluorobenzene and perfluorooctanoic acid . While these compounds share some chemical properties, this compound is unique in its structure and reactivity. Its ability to form stable complexes and participate in a wide range of chemical reactions makes it distinct from other similar compounds.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties, preparation methods, and reactivity make it valuable in various fields, including chemistry, materials science, and energy storage. Understanding its mechanism of action and comparing it with similar compounds highlights its uniqueness and potential for future applications.
Properties
CAS No. |
51585-87-6 |
|---|---|
Molecular Formula |
C3F11I |
Molecular Weight |
371.92 g/mol |
IUPAC Name |
tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-λ5-iodane |
InChI |
InChI=1S/C3F11I/c4-1(2(5,6)7,3(8,9)10)15(11,12,13)14 |
InChI Key |
QRFPBURBLYVAPU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(F)I(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


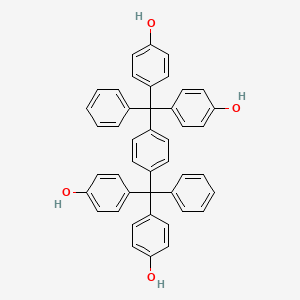

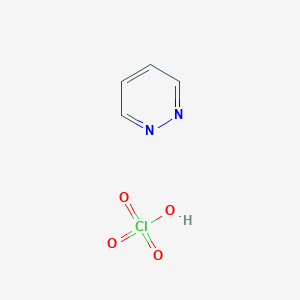

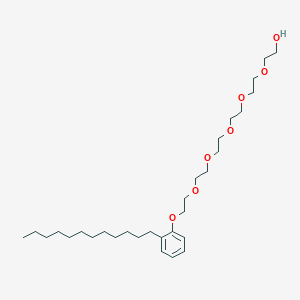
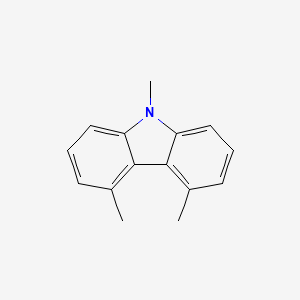
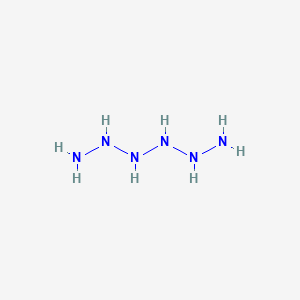
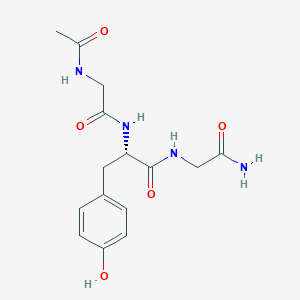
![1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene](/img/structure/B14658933.png)

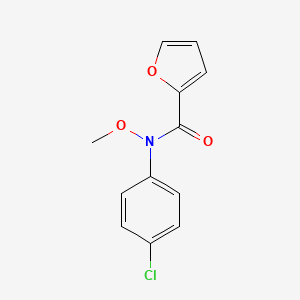
![2-Phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14658942.png)
![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)
